Methyl 3-(4-pyridyl)propanoate Methyl 3-(4-pyridyl)propanoate
Brand Name: Vulcanchem
CAS No.: 90610-07-4
VCID: VC6131649
InChI: InChI=1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3
SMILES: COC(=O)CCC1=CC=NC=C1
Molecular Formula: C9H11NO2
Molecular Weight: 165.192

Methyl 3-(4-pyridyl)propanoate

CAS No.: 90610-07-4

Cat. No.: VC6131649

Molecular Formula: C9H11NO2

Molecular Weight: 165.192

* For research use only. Not for human or veterinary use.

Methyl 3-(4-pyridyl)propanoate - 90610-07-4

Specification

CAS No. 90610-07-4
Molecular Formula C9H11NO2
Molecular Weight 165.192
IUPAC Name methyl 3-pyridin-4-ylpropanoate
Standard InChI InChI=1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3
Standard InChI Key JAIXBISQDJNKFO-UHFFFAOYSA-N
SMILES COC(=O)CCC1=CC=NC=C1

Introduction

Chemical Identification and Structural Properties

Methyl 3-(4-pyridyl)propanoate is systematically named as methyl β-(4-pyridyl)propionate, with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Its structure consists of a propanoate ester chain linked to the 4-position of a pyridine ring, conferring both polar and aromatic characteristics. Key identifiers include:

PropertyValueSource
CAS Number90610-07-4
IUPAC NameMethyl 3-(pyridin-4-yl)propanoate
SMILESCOC(=O)CCC1=CC=NC=C1
Monoisotopic Mass165.07898 g/mol
Synonyms4-Pyridinepropanoic acid methyl ester

The pyridine ring’s electron-deficient nature and the ester’s hydrolytic susceptibility define its reactivity. X-ray crystallography of analogous compounds reveals planar pyridine rings with bond lengths consistent with aromaticity (C–C: ~1.39 Å, C–N: ~1.34 Å) .

Synthesis and Production Methods

Alkylation of 4-Methylpyridine Derivatives

A scalable route involves alkylating 4-methylpyridine with methyl chloroacetate under basic conditions. In a representative procedure :

  • Substrate: 2-Methoxy-4-methylpyridine reacts with sodium chloroacetate.

  • Conditions: Sodamide (NaNH₂) in anhydrous tetrahydrofuran at −78°C.

  • Yield: ~65% after purification via fractional distillation.

This method highlights the regioselective alkylation at the methyl group’s α-position, favored by the pyridine ring’s electron-withdrawing effects .

Transesterification of Ethyl Esters

Ethyl 3-(4-pyridyl)propanoate (CAS 90610-07-4) undergoes transesterification with methanol catalyzed by sulfuric acid :

CH3CH2OCOCC3H6-4-pyridyl+CH3OHH2SO4CH3OCOCC3H6-4-pyridyl+CH3CH2OH\text{CH}_3\text{CH}_2\text{OCOCC}_3\text{H}_6\text{-4-pyridyl} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{OCOCC}_3\text{H}_6\text{-4-pyridyl} + \text{CH}_3\text{CH}_2\text{OH}

Reaction optimization at 60°C for 12 hours achieves >80% conversion .

Physicochemical Characteristics

Spectral Data

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyridine ring vibrations) .

  • ¹H NMR (CDCl₃): δ 8.50 (d, 2H, pyridine-H), 7.20 (d, 2H, pyridine-H), 3.70 (s, 3H, OCH₃), 2.90 (t, 2H, CH₂CO), 2.60 (t, 2H, CH₂Py) .

  • MS (EI): m/z 165 [M]⁺, 122 [M−COOCH₃]⁺ .

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (DMF, DMSO); sparingly soluble in water (0.8 g/L at 25°C) .

  • Stability: Hydrolyzes in acidic/basic media to 3-(4-pyridyl)propanoic acid. Storage under inert atmosphere at −20°C is recommended .

Reactivity and Chemical Behavior

Hydrolysis and Derivative Formation

The ester group undergoes nucleophilic attack:

  • Acidic Hydrolysis: Yields 3-(4-pyridyl)propanoic acid (reflux with HCl, 6 hours) .

  • Aminolysis: Reacts with ammonia in methanol to form 3-(4-pyridyl)propanamide (75% yield) .

Electrophilic Aromatic Substitution

The pyridine ring participates in nitration and sulfonation at the 3-position, directed by the electron-withdrawing ester group . For example:

Methyl 3-(4-pyridyl)propanoateHNO3/H2SO4Methyl 3-(3-nitro-4-pyridyl)propanoate\text{Methyl 3-(4-pyridyl)propanoate} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Methyl 3-(3-nitro-4-pyridyl)propanoate}

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to:

  • Antihistamines: Via reductive amination of the ester group .

  • Anticancer Agents: Pyridine-based inhibitors of dihydrofolate reductase (DHFR).

Material Science

Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging pyridine’s coordination capacity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator